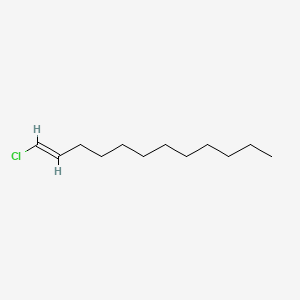

Dodecenyl chloride

Description

Significance of Alkenyl Chlorides within Contemporary Organic Synthesis Research

Alkenyl chlorides are a significant class of compounds in modern organic synthesis due to their versatility as building blocks for complex molecular architectures. nih.govcore.ac.uk They are key substrates in a multitude of carbon-carbon bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions. nih.gov Processes such as the Suzuki, Stille, Heck, and Sonogashira couplings utilize alkenyl chlorides to introduce alkenyl moieties into a wide array of organic molecules. Their stability, often greater than the corresponding bromides or iodides, combined with sufficient reactivity, makes them valuable intermediates.

The development of new catalytic systems, including those based on palladium and nickel with specialized ligands, has expanded the scope of reactions involving alkenyl chlorides, allowing for transformations under milder conditions with high stereoselectivity. acs.org This has facilitated the synthesis of biologically active natural products, pharmaceuticals, and advanced materials where precise control of the double bond geometry is crucial. nih.gov Recent advancements have even enabled the direct and stereoselective synthesis of Z-alkenyl chlorides through methods like catalytic cross-metathesis, further highlighting their importance in accessing specific isomers that are otherwise difficult to obtain. nih.govcore.ac.uk

Historical Trajectories and Foundational Studies of Dodecenyl Chloride in Chemical Literature

Specific academic literature focusing exclusively on this compound is notably scarce. However, its use in research can be traced back to the mid-20th century. A key piece of historical evidence is a doctoral dissertation by Patrick Edward Cassidy from 1962-1963, titled in part, "Part A: Coupling reactions of this compound. Part B: Solvolysis products of 1,2-epoxydodecane." archive.org This title indicates that foundational research into the reactivity of this compound, specifically its participation in coupling and solvolysis reactions, was being conducted during this period. Unfortunately, the full text of this foundational study is not widely available in digital archives, limiting a detailed retrospective analysis.

Despite the limited volume of dedicated publications, this compound appears in chemical databases and patents, confirming its status as a known chemical entity. For instance, it is listed as a reactant or potential component in various chemical processes, including the synthesis of insect pheromones and in broader chemical patent literature. google.com This suggests its role primarily as a reactive intermediate rather than an end-product of major academic focus.

Structure

3D Structure

Properties

CAS No. |

32734-93-3 |

|---|---|

Molecular Formula |

C12H23Cl |

Molecular Weight |

202.76 g/mol |

IUPAC Name |

1-chlorododec-1-ene |

InChI |

InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h11-12H,2-10H2,1H3 |

InChI Key |

TWZIVEXYNWAOMT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC=CCl |

Canonical SMILES |

CCCCCCCCCCC=CCl |

Origin of Product |

United States |

Key Reactions Involving Dodecenyl Chloride

As indicated by early research, dodecenyl chloride is a substrate for coupling and solvolysis reactions. archive.org

Coupling Reactions: Alkenyl chlorides are well-known partners in a variety of cross-coupling reactions. While specific examples detailing the use of this compound are not prevalent in recent top-tier literature, its structure allows for participation in standard transformations such as:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Stille Coupling: Reaction with an organotin compound, catalyzed by palladium.

Heck Coupling: Palladium-catalyzed reaction with an alkene.

These reactions would forge a new carbon-carbon bond at the chlorinated carbon of the double bond, making this compound a useful precursor for introducing a C12 alkenyl chain into more complex molecules.

Solvolysis: The term solvolysis refers to a reaction where the solvent acts as the nucleophile. For an alkenyl chloride, particularly if the chlorine is in an allylic or vinylic position, the rate and products of solvolysis would provide mechanistic insights into the stability of any potential carbocationic intermediates. The study of such reactions was a cornerstone of physical organic chemistry in the mid-20th century. archive.org

Physical and Spectroscopic Data

Nucleophilic Addition-Elimination Reaction Pathways

Acyl chlorides, such as dodecenoyl chloride, are highly reactive derivatives of carboxylic acids. Their primary reaction pathway with nucleophiles is a two-step mechanism known as nucleophilic addition-elimination. chemistrystudent.com This process involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride ion. chemistrystudent.comcrunchchemistry.co.uk

The reaction of dodecenoyl chloride with hydroxyl-containing nucleophiles, such as water (hydrolysis) or alcohols (alcoholysis), proceeds via a nucleophilic acyl substitution. savemyexams.comchemistrysteps.com

Mechanism with Water (Hydrolysis): When dodecenoyl chloride reacts with water, the oxygen atom of the water molecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemistrysteps.com This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by another water molecule yields a carboxylic acid (dodecenoic acid) and hydrochloric acid. savemyexams.comchemistrysteps.com

Mechanism with Alcohols (Esterification): In the presence of an alcohol, the oxygen atom of the alcohol's hydroxyl group attacks the carbonyl carbon of the acyl chloride. savemyexams.com This addition forms a tetrahedral intermediate. The intermediate then eliminates a chloride ion, and a base (often a weak base like pyridine (B92270), which is added to the reaction) removes the proton from the oxygen that originated from the alcohol. chemistrysteps.com The final product is an ester. savemyexams.com The reaction is highly favorable as acyl chlorides are much more reactive than their corresponding carboxylic acids for ester synthesis. savemyexams.com

The reaction of dodecenoyl chloride with ammonia (B1221849) or primary amines is known as aminolysis and is a robust method for forming amides. youtube.com This reaction also follows the nucleophilic addition-elimination pathway and is typically very vigorous. chemistrystudent.comlibretexts.org

Mechanism: The nitrogen atom in ammonia or a primary amine possesses a lone pair of electrons, making it a potent nucleophile. youtube.com It attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. youtube.com This intermediate then collapses, ejecting the chloride ion and reforming the carbon-oxygen double bond. chemguide.co.uk A second molecule of the amine or ammonia then acts as a base, abstracting a proton from the nitrogen atom of the intermediate to yield the final amide product and an ammonium (B1175870) chloride salt. chemistrystudent.comlibretexts.org

For the formation of a secondary (N-substituted) amide from a primary amine, the reaction is: RCOCl + 2R'NH₂ → RCONHR' + R'NH₃Cl chemistrystudent.com

The high reactivity of acyl chlorides like dodecenoyl chloride in nucleophilic substitution reactions is governed by two primary electronic factors: the polarization of the carbonyl group and the stability of the leaving group. chemistrystudent.com

Carbonyl Polarization: The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon. chemistrystudent.com This creates a significant partial positive charge (δ+) on the carbon, making it highly electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.orgoregonstate.edu

Leaving Group Ability: The success of a nucleophilic acyl substitution reaction depends on the leaving group being a weaker base than the incoming nucleophile. pressbooks.pub The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). stackexchange.com Its stability as an independent, negatively charged ion facilitates its departure from the tetrahedral intermediate, driving the reaction forward. pressbooks.pub

The relative reactivity of carboxylic acid derivatives is directly related to the ability of the leaving group to depart. Acyl chlorides are the most reactive among these derivatives.

Table 1: Relative Reactivity of Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Leaving Group | pKa of Conjugate Acid | Reactivity |

|---|---|---|---|

| Acyl Chloride | Cl⁻ | -7 | Very High |

| Acid Anhydride (B1165640) | RCOO⁻ | ~4.8 | High |

| Ester | RO⁻ | ~16 | Moderate |

| Amide | NH₂⁻ | ~38 | Low |

Alkenyl Chloride Reactivity in Substitution Reactions

While the acyl chloride group of dodecenoyl chloride is highly reactive, if a chlorine atom were attached directly to the carbon-carbon double bond within the dodecenyl chain (forming a vinylic chloride structure), its reactivity in substitution reactions would be drastically different. uci.edu Vinylic chlorides are known to be significantly unreactive towards nucleophilic substitution reactions, both SN1 and SN2. brainly.comdoubtnut.comdoubtnut.com

Resistance to SN2: An SN2 reaction requires a backside attack by the nucleophile. In a vinylic chloride, this approach is sterically hindered by the rest of the molecule, and the incoming nucleophile is repelled by the high electron density of the π bond. uci.edu

Resistance to SN1: An SN1 reaction proceeds through a carbocation intermediate. A vinylic carbocation, where the positive charge resides on a double-bonded carbon, is highly unstable and difficult to form. uci.edu

Bond Strength: The carbon of the C-Cl bond in a vinylic chloride is sp² hybridized, whereas in an alkyl halide it is sp³ hybridized. The greater s-character in an sp² orbital results in a shorter and stronger C-Cl bond. brainly.com Furthermore, resonance can give the C-Cl bond partial double-bond character, further increasing its strength and making it difficult to break. doubtnut.combrainly.in

Table 2: Comparison of Vinylic Chloride vs. Alkyl Chloride Reactivity

| Feature | Vinylic Chloride | Alkyl Chloride |

|---|---|---|

| C-Cl Carbon Hybridization | sp² | sp³ |

| C-Cl Bond Character | Stronger, shorter, partial double-bond character brainly.in | Weaker, longer, single bond |

| Reactivity in SN1/SN2 | Very low / Unreactive uci.edubrainly.com | Reactive |

| Carbocation Intermediate | Vinylic (very unstable) | Alkyl (stability: 3° > 2° > 1°) |

Electrophilic Addition Reactions Involving the Dodecenyl Moiety

The carbon-carbon double bond within the dodecenyl chain is an electron-rich region, making it susceptible to attack by electrophiles in what are known as electrophilic addition reactions. savemyexams.com In this reaction, the π bond is broken, and two new σ bonds are formed. libretexts.org

The general mechanism involves a two-step process:

Electrophilic Attack: The alkene's π electrons attack an electrophile (E⁺), forming a new C-E σ bond and leaving the other carbon of the original double bond with a positive charge, creating a carbocation intermediate. libretexts.orgtheexamformula.co.uk

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the electron-deficient carbocation, forming a new C-Nu σ bond and resulting in the final addition product. libretexts.org

A common example is the addition of a hydrogen halide like hydrogen bromide (HBr). The H atom acts as the electrophile, and the bromide ion (Br⁻) is the nucleophile. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

Table 3: General Mechanism of Electrophilic Addition

| Step | Description |

|---|---|

| 1 | The electron-rich C=C double bond attacks the electrophilic δ+ atom of the electrophile (e.g., H in H-Br). theexamformula.co.uk |

| 2 | The π bond breaks, and a σ bond forms between one of the carbons and the electrophile. A carbocation intermediate is formed on the other carbon. libretexts.org |

| 3 | The nucleophile (e.g., Br⁻) attacks the positively charged carbocation. libretexts.org |

| 4 | A new σ bond forms between the nucleophile and the carbocation, yielding the final neutral product. |

Radical Reaction Pathways

Radical reactions proceed via a different mechanism involving species with unpaired electrons, known as free radicals. These reactions typically occur under conditions of heat or ultraviolet (UV) light and follow a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination. fiveable.me

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond to generate two radical species. For instance, UV light can break the bond in a halogen molecule (e.g., Cl-Cl) to form two chlorine radicals. fiveable.mesavemyexams.com

Propagation: This stage consists of a cycle of steps where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. fiveable.me For an alkene, this could involve a radical adding across the double bond to form a new carbon-centered radical, which then reacts further.

Termination: The reaction chain is concluded when two radical species react with each other to form a stable, non-radical product. savemyexams.com This can happen in several ways, such as two radicals combining. fiveable.me

Table 4: Stages of a Radical Chain Reaction

| Stage | Description | Example (Alkane Halogenation) |

|---|---|---|

| Initiation | Formation of initial radicals from a non-radical species, usually requiring energy (UV light or heat). savemyexams.com | Cl₂ → 2Cl• |

| Propagation | A radical reacts with a stable molecule to create a new radical, propagating the chain. fiveable.mesavemyexams.com | R-H + Cl• → R• + HCl R• + Cl₂ → R-Cl + Cl• | | Termination | Destruction of radicals by combination, stopping the chain reaction. savemyexams.com | Cl• + Cl• → Cl₂ R• + Cl• → R-Cl R• + R• → R-R |

Kinetic Analysis of this compound Reaction Profiles

A comprehensive kinetic analysis of chemical transformations is fundamental to understanding reaction mechanisms, optimizing process conditions, and ensuring efficient production. For this compound, a molecule with both an alkenyl and a chloro functional group, its reaction profiles can be complex. Detailed kinetic studies, which involve measuring reaction rates under various conditions, are crucial for elucidating the pathways of its transformations. However, specific kinetic data for this compound reactions are not extensively documented in publicly available literature. Therefore, this section will discuss the principles of kinetic analysis applicable to its potential transformations, drawing parallels from studies on similar long-chain alkenes and alkyl chlorides.

The kinetic analysis of a reaction involving this compound would typically begin with determining the rate law, which expresses the relationship between the rate of reaction and the concentration of reactants. The general form of a rate law is given by:

Rate = k[A]m[B]n

Where:

[A] and [B] are the concentrations of the reactants.

k is the rate constant, a proportionality constant specific to the reaction and temperature.

m and n are the reaction orders with respect to each reactant, which are determined experimentally. upenn.edu

Methodologies for Kinetic Studies

Several methods are employed to determine the rate law and rate constants. The method of initial rates involves measuring the instantaneous rate at the beginning of the reaction for various initial concentrations of reactants. uri.edu By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to that reactant can be determined.

Another approach is the integrated rate law method, which relates the concentration of a reactant to time. mt.com By plotting concentration data against time in different ways (e.g., ln[A] vs. time for a first-order reaction, 1/[A] vs. time for a second-order reaction), the order of the reaction can be identified from the linear plot, and the rate constant can be calculated from the slope. mt.com

Illustrative Kinetic Data for Analogous Reactions

While specific data for this compound is scarce, we can examine kinetic data from reactions of similar molecules to infer potential behavior. For example, the hydroformylation of long-chain alkenes is a well-studied industrial process. A kinetic study on the hydroformylation of 7-tetradecene, a C14 alkene, using a rhodium-based catalyst provides valuable insights. rsc.org The study found the reaction to be first-order with respect to the alkene concentration and the catalyst concentration (above a certain threshold). rsc.org Interestingly, the reaction showed a negative-order dependence on the partial pressure of carbon monoxide and was zero-order with respect to hydrogen pressure. rsc.org The activation energy for this hydroformylation was calculated to be 68 kJ mol⁻¹. rsc.org

The following table illustrates how kinetic data for a hypothetical transformation of this compound might be presented, based on the principles from analogous reactions.

| Parameter | Value | Conditions |

| Reaction Order | ||

| This compound | 1 | [Catalyst] > X M |

| Catalyst | 1 | [Catalyst] > X M |

| Hydrogen | 0 | P(H₂) = 15-25 bar |

| Carbon Monoxide | -1 | P(CO) = 15-25 bar |

| Rate Constant (k) | Varies with temperature | T = 60-90 °C |

| Activation Energy (Ea) | 68 kJ mol⁻¹ (Illustrative) | |

| This table is illustrative and based on data for the hydroformylation of 7-tetradecene. rsc.org |

Factors Influencing Reaction Kinetics

Several factors can influence the reaction profile of this compound transformations:

Temperature: Reaction rates typically increase with temperature, as more molecules possess the necessary activation energy to react. upenn.edu The relationship between the rate constant and temperature is described by the Arrhenius equation.

Catalyst: The choice of catalyst can dramatically alter the reaction pathway and rate. For instance, in hydroformylation, rhodium and cobalt-based catalysts are common, each with distinct activity and selectivity. utwente.nlmt.com The catalyst concentration itself is often a key parameter in the rate law. rsc.org

Solvent: The polarity and solvating ability of the solvent can affect the stability of reactants, transition states, and products, thereby influencing the reaction rate. libretexts.org

Pressure: For gas-phase reactants, such as hydrogen and carbon monoxide in hydroformylation, their partial pressures directly influence their concentration in the reaction medium and thus the reaction rate. rsc.org

Dodecenyl Succinic Anhydride (DDSA) Chemistry and Derivatization Research

Dodecenyl succinic anhydride (DDSA) is a key derivative of this compound, created to introduce a 12-carbon hydrophobic chain into various substrates. researchgate.net This modification is particularly useful for biopolymers, altering their properties to suit applications in industries such as food, pharmaceuticals, cosmetics, and textiles. researchgate.netresearchgate.netnih.gov The reactivity of the anhydride group allows for esterification reactions with hydroxyl-rich biomacromolecules like polysaccharides and proteins. researchgate.net

Synthetic Protocols for DDSA

The synthesis of Dodecenyl Succinic Anhydride (DDSA) typically involves the reaction of a dodecene isomer, often derived from polyisobutylene (B167198), with maleic anhydride. google.comgoogle.com This "ene" reaction is a well-established industrial process. One patented method describes mixing polyisobutylene and maleic anhydride in a specific molar ratio within a reactor. google.com A catalyst and an initiator are then introduced, and the pH of the system is adjusted. The reaction proceeds at an elevated temperature with stirring. Following the reaction, the product is obtained through distillation under controlled pressure and a specific cooling period. google.comgoogle.com

The structure of DDSA features a 12-carbon alkenyl chain attached to a succinic anhydride ring. researchgate.net This amphiphilic nature, with a hydrophobic tail and a reactive hydrophilic head, is central to its function as a modifying agent. researchgate.netrsc.org

Esterification and Acylation Reactions with Biomacromolecules

The primary application of DDSA in research is the chemical modification of biomacromolecules through esterification and acylation reactions. The anhydride ring of DDSA readily reacts with nucleophilic groups, such as the hydroxyl (-OH) groups on polysaccharides and the amino (-NH2) groups on proteins. researchgate.netoup.com This reaction opens the anhydride ring to form an ester or amide linkage, respectively, covalently attaching the hydrophobic dodecenyl group to the biopolymer backbone. oup.com This modification imparts an amphiphilic character to the biopolymer, significantly altering its physical and chemical properties. rsc.orgoup.com

The hydroxyl groups present on polysaccharides make them ideal substrates for modification by DDSA. researchgate.net This esterification has been extensively studied for various polysaccharides to enhance their functionality.

Starch: Starch is commonly modified with DDSA to introduce hydrophobic properties, making it useful as an emulsifier and in adhesive formulations. uwaterloo.canih.gov The reaction is typically carried out in an aqueous slurry at a controlled pH (often alkaline, around 8.5-9.0) and temperature. researchgate.netresearchgate.net The introduction of the dodecenyl group can improve the viscosity, adhesion strength, and water resistance of starch-based adhesives. nih.gov Studies have shown that DDSA modification can disrupt the crystalline structure of starch granules and increase properties like freeze-thaw stability. nih.gov

Guar (B607891) Gum: Guar gum and its hydrolysates have been successfully esterified with DDSA to create effective wall materials for microencapsulation. researchgate.netx-mol.net The modification enhances the emulsification capacity of the gum, with the longer chain of DDSA proving advantageous for encapsulating lipophilic substances compared to shorter-chain anhydrides. researchgate.netx-mol.net

Alginate: Alginate, a polysaccharide from seaweed, is modified with DDSA to improve its hydrophobic characteristics for applications like fish oil encapsulation and as an emulsifier. oup.comactapol.netresearchgate.net The reaction is often performed in an aqueous solution at a neutral or slightly alkaline pH. oup.comactapol.net This modification has been shown to reduce the surface tension of alginate solutions and improve the stability of oil-in-water emulsions. oup.comresearchgate.net

Xylan (B1165943): Xylan, a major component of hemicellulose, has been modified with DDSA to create hydrophobic polymers. rsc.orgresearchgate.netrsc.org These reactions have been successfully carried out in ionic liquids like 1-n-butyl-3-methylimidazolium chloride (C4mimCl) at elevated temperatures. rsc.orgrsc.org The resulting DDSA-modified xylan exhibits increased hydrophobicity, making it suitable for applications such as creating super-hydrophobic paper surfaces. researchgate.net

Cellulose (B213188): Cellulose and its derivatives, like nanocrystalline cellulose (CNC), have been modified with DDSA to impart hydrophobicity. researchgate.netnih.govmdpi.com Reactive extrusion in the presence of ionic liquids has been explored as a method for this modification. researchgate.netresearchgate.net The esterification of CNC with DDSA has been used to create materials for applications such as removing contaminants from water. nih.gov

While less common than polysaccharide modification, the principles of DDSA derivatization can also be applied to proteins. researchgate.netnih.gov The primary target for acylation on proteins is the free amino group of lysine (B10760008) residues. This modification introduces the hydrophobic dodecenyl chain, which can alter the protein's solubility, emulsifying properties, and thermal stability. Research in this area explores the potential of DDSA-modified proteins for use in various industrial applications, leveraging the altered functionalities. researchgate.netnih.gov

Optimization of Reaction Conditions and Catalysis in DDSA Derivatization (e.g., ionic liquids, pyridine, tetramethylammonium (B1211777) hydroxide)

Optimizing reaction conditions is crucial for controlling the efficiency and extent of DDSA derivatization. researchgate.netnih.govcopernicus.org Key parameters that are often adjusted include temperature, pH, reaction time, and the ratio of reactants. researchgate.netresearchgate.netactapol.net

For instance, in the modification of guar gum hydrolysate, the reaction was optimized at 45°C for 2 hours. researchgate.netx-mol.net In the case of alginate modification, studies have investigated the effect of temperature, with one study finding that a lower temperature of 30°C resulted in a higher degree of substitution. researchgate.net The pH is also a critical factor, with many reactions involving polysaccharides being base-catalyzed and maintained at a pH between 8.5 and 9.0. researchgate.netresearchgate.net

The choice of solvent and catalyst also plays a significant role. While many modifications are carried out in aqueous media, organic solvents and ionic liquids have been explored to enhance the reaction.

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), have been used as a reaction medium for the modification of xylan and cellulose with DDSA. rsc.orgrsc.orgresearchgate.netimaging.org They are effective at dissolving these biopolymers, allowing for a homogeneous reaction environment. rsc.org

Pyridine: Pyridine has been used as a catalyst and solvent in the modification of starch with other anhydrides, demonstrating its utility in esterification reactions. uwaterloo.ca While less common for DDSA specifically in the provided context, its known catalytic activity for esterification makes it a relevant option. researchgate.net

Tetramethylammonium Hydroxide (B78521) (TMAH): TMAH has been used as a catalyst in the modification of guar gum with DDSA in an ionic liquid medium. imaging.org TMAH is also known as a derivatization reagent in analytical chemistry, particularly for thermochemolysis, where it facilitates methylation. usra.eduvizagchemical.comnih.gov Its basic nature can catalyze the esterification reaction between DDSA and the hydroxyl groups of the biopolymer.

The optimization process often involves a systematic approach, such as factorial design, to identify the conditions that yield the desired degree of substitution and product properties. nih.gov

Studies on the Degree of Substitution in DDSA-Modified Biopolymers

The degree of substitution (DS) is a critical parameter that quantifies the extent of modification in DDSA-derivatized biopolymers. rsc.orgresearchgate.net It is defined as the average number of hydroxyl groups substituted per monomer unit of the biopolymer (e.g., per anhydroglucose (B10753087) unit in starch or cellulose). nih.gov The DS directly influences the physicochemical properties of the modified biopolymer, such as its hydrophobicity, solubility, and emulsifying capacity. researchgate.netresearchgate.net

The DS is typically determined by methods like acid-base titration or nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.orgnih.gov In the titration method, the modified polymer is treated with a known amount of sodium hydroxide to saponify the ester linkages. The excess NaOH is then back-titrated with a standard acid, and the DS is calculated from the amount of NaOH consumed. nih.govactapol.net

Research has shown that the DS can be controlled by adjusting the reaction conditions. For example, increasing the concentration of DDSA relative to the biopolymer generally leads to a higher DS. redalyc.org However, other factors like reaction time, temperature, and pH also play significant roles.

The table below summarizes the degree of substitution achieved in various studies on DDSA-modified biopolymers.

| Biopolymer | Modifying Agent | Reaction Conditions | Degree of Substitution (DS) | Reference(s) |

| Kudzu Starch | DDSA | Starch slurry 30%, DDSA/starch ratio 10% (wt/wt), pH 8.5–9.0, 313K | 0.0256 | researchgate.net |

| Quinoa Starch | DDSA | Varied conditions | 0.0023–0.0095 | researchgate.net |

| Guar Gum Hydrolysate | DDSA | 45°C, 2 h, 3% DDSA (w/w), 0.5 g NaHCO3 | 0.029 | researchgate.netx-mol.net |

| Alginate | DDSA | 30°C, 30 min | 0.1515 | researchgate.net |

| Birch Wood Xylan | n-DDSA | 80–100°C, 0.5–22 hours in C4mimCl | 0.08–0.27 | rsc.orgrsc.org |

| Microcrystalline Cellulose | DDSA | Reactive extrusion in [Bmim]Cl | 0.100–0.284 | researchgate.net |

| Alginate | DDSA | 400 kg/mol Mv, 1:4 mol ratio, pH 10, 4h | 0.0896 | actapol.netactapol.net |

Studies have demonstrated a clear correlation between the DS and the functional properties of the modified biopolymers. For instance, in DDSA-modified quinoa starch, an increasing DS led to decreased droplet size in emulsions, indicating improved emulsification capacity. researchgate.net Similarly, for DDSA-modified xylan, a DS of approximately 0.2 was found to be optimal for creating super-hydrophobic paper surfaces. researchgate.net

Other Dodecenyl Halide Derivatives and their Reactivity

The reactivity of organohalides is significantly influenced by the nature of the halogen atom. In the context of dodecenyl halides, the principles of alkyl halide reactivity generally apply, where the strength of the carbon-halogen (C-X) bond is a primary determinant of their chemical behavior. The bond strength decreases down the group from fluorine to iodine, making iodo-compounds the most reactive and fluoro-compounds the least reactive in nucleophilic substitution and elimination reactions. youtube.comdoubtnut.com

The general order of reactivity for alkyl halides is: R-I > R-Br > R-Cl > R-F doubtnut.com

This trend is attributed to bond energy; the C-I bond is the weakest, requiring less energy to break, while the C-F bond is the strongest. youtube.com

Dodecenyl Bromide: Dodecenyl bromide isomers are valuable intermediates in chemical synthesis. For instance, (E/Z)-8-dodecenyl bromide can be synthesized and subsequently used to produce derivatives like 8-dodecenyl acetate (B1210297). google.com The synthesis can result in mixtures of E and Z isomers, such as an 89:11 E/Z ratio, which can be purified via chromatography. google.com The reactivity of dodecenyl bromide is exemplified by its conversion to other functional groups. For example, reaction with sodium acetate can yield the corresponding dodecenyl acetate, a common transformation for alkyl bromides. google.com It also undergoes elimination reactions; for instance, t-butyl bromide, a tertiary alkyl halide, favors elimination over substitution when reacting with a strong base like cyanide. msu.edu While dodecenyl bromide is a primary or secondary halide, the interplay between substitution (S(_N)2) and elimination (E2) is dependent on factors like the strength of the base/nucleophile and reaction conditions. msu.edu

Dodecenyl Iodide: Dodecenyl iodide is expected to be more reactive than this compound and bromide. youtube.comdoubtnut.com This higher reactivity is due to the lower bond energy of the C-I bond. In synthetic applications, this translates to faster reaction rates under similar conditions. For example, in Williamson ether synthesis, iodide leaving groups have been shown to favor elimination pathways more than tosylates under certain conditions. reddit.com The iodopentafluorosulfanylation of alkynes can produce (E)-1-iodo-2-SF(_5) alkenes, demonstrating a specific reactivity pattern for iodo-derivatives. academie-sciences.fr

Dodecenyl Fluoride (B91410): Dodecenyl fluoride is the least reactive among the dodecenyl halides. youtube.com The carbon-fluorine bond is the strongest in the series, making it difficult to break and thus less susceptible to nucleophilic attack. While specific research on the reactivity of simple dodecenyl fluoride is limited, studies on more complex sulfenyl fluorides show they can undergo additions to alkenes and alkynes. chemrxiv.orgchemrxiv.org The synthesis of palladium(II) fluoride complexes has been described, but these studies often focus on the unique properties of the Pd-F bond rather than C-F bond reactivity in substitution reactions. rsc.org The general inertness of the C-F bond often requires specialized reagents or conditions for it to participate in reactions.

Table 1: Comparison of Dodecenyl Halide Reactivity

| Halide Derivative | General Reactivity Trend | C-X Bond Energy (kJ/mol, representative) | Key Reactivity Aspects |

|---|---|---|---|

| Dodecenyl Fluoride | Least Reactive | ~467 (C-F) youtube.com | Strong C-F bond makes it resistant to substitution and elimination. youtube.com |

| This compound | Moderately Reactive | ~346 (C-Cl) youtube.com | Common starting material, balances stability and reactivity. |

| Dodecenyl Bromide | Reactive | ~290 (C-Br) youtube.com | Good leaving group for S(_N)2 and E2 reactions; used in pheromone synthesis. google.commsu.edu |

| Dodecenyl Iodide | Most Reactive | ~228 (C-I) youtube.com | Excellent leaving group, highly susceptible to substitution and elimination. doubtnut.com |

Investigation of Structural Variations and Isomerism in Dodecenyl Compounds

Isomerism is a key feature of dodecenyl compounds, leading to molecules with the same chemical formula but different structural arrangements. These structural differences can profoundly impact the compound's physical, chemical, and biological properties. The main types of isomerism observed in dodecenyl compounds are positional isomerism and geometric (cis-trans or E/Z) isomerism. doubtnut.comnumberanalytics.com

Positional Isomerism: This type of isomerism arises from the different possible locations of the double bond and the halide substituent along the twelve-carbon chain. For this compound, numerous positional isomers exist. For example, the double bond could be at position 1 (1-dodecene), 2 (2-dodecene), and so on, while the chlorine atom could also be attached to any of the twelve carbon atoms. This leads to a large number of possible isomers, such as 1-chloro-2-dodecene, 2-chloro-1-dodecene, or 12-chloro-1-dodecene.

Geometric (E/Z) Isomerism: Due to the restricted rotation around the carbon-carbon double bond, dodecenyl compounds can exist as geometric isomers, designated as cis/trans or, more formally, Z/E. The Z isomer has the higher priority groups on the same side of the double bond, while the E isomer has them on opposite sides.

The synthesis of specific isomers is a significant area of research, particularly in fields like pheromone chemistry, where biological activity is often highly dependent on a specific isomeric form. researchgate.netresearchgate.net For example, the sex pheromone of the oriental fruit moth, Grapholita molesta, is a specific blend of (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate. researchgate.net Synthetic routes are often designed to produce a high ratio of the desired isomer. Wittig reactions are commonly employed to create the double bond with some degree of stereoselectivity. researchgate.net It is possible to synthesize compounds with high isomeric purity, achieving yields of 96% for the E isomer and 94% for the Z isomer in certain oxime derivatives through carefully designed pathways. tsijournals.com

The separation and identification of these isomers are critical and are typically accomplished using chromatographic techniques like gas chromatography (GC) and spectroscopic methods such as nuclear magnetic resonance (NMR). researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Dodecenyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of dodecenyl chloride isomers and their derivatives. libretexts.orgscielo.br By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides direct information about the carbon skeleton and the connectivity of atoms within the molecule. savemyexams.combhu.ac.in

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and the number of neighboring protons. pressbooks.pub For a generic this compound molecule, specific proton signals can be predicted. Protons on carbons adjacent to the chlorine atom (R-CH₂-Cl) are deshielded and typically resonate in the range of 3.6-3.8 ppm. uwimona.edu.jm Vinylic protons (protons on the double bond, R₂C=CHR) appear further downfield, generally between 5.2 and 5.7 ppm. uwimona.edu.jm The remaining aliphatic protons of the dodecenyl chain produce a complex series of signals in the upfield region, typically between 0.8 and 2.2 ppm. savemyexams.comuwimona.edu.jm Spin-spin splitting patterns, which arise from the interaction of adjacent non-equivalent protons, provide crucial data on the connectivity of the carbon chain. savemyexams.compressbooks.pub

¹³C NMR spectroscopy offers direct insight into the carbon framework of the molecule. acs.orglibretexts.org With broadband proton decoupling, each unique carbon atom typically yields a single sharp signal. libretexts.org The chemical shift of each carbon is highly dependent on its hybridization and proximity to electronegative atoms. libretexts.orglibretexts.org The carbon atom bonded to chlorine (C-Cl) is significantly deshielded, appearing in the 30-65 ppm range. uwimona.edu.jm Carbons involved in the double bond (alkene C=C) resonate between 100 and 170 ppm, while the saturated aliphatic carbons (alkyl C-C) are found in the upfield region of the spectrum, from approximately 10 to 50 ppm. bhu.ac.inuwimona.edu.jm

The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete and unambiguous assignment of the structure, including the precise location and stereochemistry of the double bond. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative this compound Isomer

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Influencing Factors |

|---|---|---|---|

| Terminal Methyl (CH₃) | ¹H NMR | ~0.9 | Alkyl chain end |

| Alkyl Methylene (B1212753) (-(CH₂)n-) | ¹H NMR | 1.2-1.7 | Saturated hydrocarbon chain |

| Allylic Methylene (-C=C-CH₂-) | ¹H NMR | ~2.0 | Proximity to C=C double bond |

| Chloromethylene (-CH₂Cl) | ¹H NMR | 3.6-3.8 | Electronegativity of Chlorine |

| Vinylic Protons (-CH=CH-) | ¹H NMR | 5.2-5.7 | sp² hybridization of carbons |

| Alkyl Carbons (C) | ¹³C NMR | 10-50 | sp³ hybridization |

| Carbon bonded to Chlorine (C-Cl) | ¹³C NMR | 30-65 | Electronegativity of Chlorine |

| Alkene Carbons (C=C) | ¹³C NMR | 100-170 | sp² hybridization |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For this compound and its derivatives, FTIR is invaluable for confirming the presence of key structural features such as the carbon-carbon double bond (C=C) and the carbon-chlorine (C-Cl) bond. insightsociety.orgupi.edu

The FTIR spectrum of this compound will exhibit several characteristic absorption bands:

C-H Stretching: Alkenyl C-H stretching vibrations from the double bond typically appear just above 3000 cm⁻¹. In contrast, the alkyl C-H stretching vibrations from the saturated part of the chain are observed just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range. libretexts.org

C=C Stretching: The stretching vibration of the carbon-carbon double bond gives rise to a moderate absorption in the region of 1640-1680 cm⁻¹. libretexts.orguobabylon.edu.iq

C-H Bending: Bending vibrations (scissoring, rocking, wagging) of the methylene (CH₂) groups in the alkyl chain produce signals in the fingerprint region, notably around 1465 cm⁻¹. libretexts.org

C-Cl Stretching: The carbon-chlorine single bond stretch is a strong absorption that appears in the lower frequency "fingerprint" region of the spectrum, typically between 550 and 730 cm⁻¹. upi.eduuobabylon.edu.iq The exact position can give clues about the conformation of the molecule.

FTIR is also a powerful tool for real-time reaction monitoring. mt.comspecac.com By tracking the disappearance of reactant peaks and the appearance of product peaks, chemists can follow the progress of a reaction involving this compound. For instance, in a substitution reaction where the chlorine is replaced, the C-Cl absorption band would diminish over time, while new bands corresponding to the new functional group would emerge. This in-situ analysis provides critical information on reaction kinetics and mechanism. mt.comnih.gov

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (alkene) | =C-H | 3000-3100 | Medium |

| C-H Stretch (alkane) | -C-H | 2850-3000 | Strong |

| C=C Stretch | C=C | 1640-1680 | Medium-Weak |

| CH₂ Bend | -CH₂- | ~1465 | Medium |

| C-Cl Stretch | -C-Cl | 550-730 | Strong |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.eduuobasrah.edu.iq

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a compound. acs.org For this compound (C₁₂H₂₃Cl), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. miamioh.edu This high level of accuracy is critical for confirming the identity of a newly synthesized derivative or an unknown impurity. rasayanjournal.co.in

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.comresearchgate.net This hyphenated technique is particularly useful for the analysis of less volatile or thermally unstable derivatives of this compound. nih.gov The sample is first separated into its components by an HPLC column, and then each component is ionized and detected by the mass spectrometer. mdpi.com LC-MS is widely used for analyzing complex mixtures, such as reaction products or environmental samples, and can quantify trace levels of compounds. nih.govshimadzu.com For long-chain compounds that may be difficult to ionize, derivatization techniques can be employed to improve sensitivity and chromatographic behavior. mdpi.comddtjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and thermally stable compounds like this compound and its more volatile derivatives. thermofisher.comnih.gov In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer. perlan.com.plshimadzu.com The mass spectrometer provides a mass spectrum for each separated component, which acts as a chemical fingerprint. By comparing these spectra to libraries of known compounds, individual components can be identified. researchgate.net GC-MS is essential for assessing the isomeric purity of this compound and for identifying and quantifying byproducts in a synthesis. thermofisher.comsci-hub.se

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are central to the analysis of this compound, providing the means to separate it from starting materials, solvents, byproducts, and isomeric impurities. researchgate.net The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Gas Chromatography (GC) , often equipped with a Flame Ionization Detector (FID) or a mass spectrometer (MS), is ideal for assessing the purity of this compound itself. researchgate.netshimadzu.com The high resolving power of capillary GC columns allows for the separation of different positional and geometric (Z/E) isomers, which often have very similar boiling points. This capability is crucial for quality control, as the properties and reactivity of the compound can be highly dependent on its isomeric form.

High-Performance Liquid Chromatography (HPLC) is more suitable for the analysis of this compound derivatives that are less volatile, polar, or thermally labile. researchgate.netacs.org Using reversed-phase columns, compounds are separated based on their hydrophobicity. nih.gov HPLC can be used to monitor the progress of reactions, purify products, and analyze complex mixtures that are not amenable to GC analysis. mdpi.commdpi.com Coupling HPLC with detectors like UV-Vis or MS enhances its analytical power, allowing for both quantification and identification of the separated components.

Table 3: Summary of Analytical Techniques and Their Applications for this compound

| Technique | Primary Application | Information Obtained |

|---|---|---|

| ¹H & ¹³C NMR | Structural Elucidation | Molecular structure, connectivity, stereochemistry |

| FTIR | Functional Group Identification | Presence of C=C, C-Cl, C-H bonds; reaction monitoring |

| HRMS | Molecular Formula Determination | Precise molecular weight and elemental composition |

| LC-MS | Analysis of Non-Volatile Derivatives | Separation and identification of components in complex mixtures |

| GC-MS | Analysis of Volatile Compounds | Separation of isomers, purity assessment, identification of byproducts |

| GC / HPLC | Purity Assessment & Separation | Separation of isomers and impurities, quantification |

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. Its high resolution makes it ideal for separating the various positional and geometric (cis/trans) isomers of this compound that are often present in commercial mixtures. vurup.sknih.gov

Research Findings: The separation of long-chain alkene isomers, such as those of dodecene, can be particularly complex. vurup.sknih.gov The choice of the stationary phase is critical. Non-polar stationary phases, like those found in Apolan-coated columns, can achieve very high efficiencies, with up to 700,000 effective theoretical plates, enabling the separation of numerous n-alkene isomers. vurup.sk For instance, the separation of C15-C19 n-alkene isomers has been successfully demonstrated on long capillary columns. vurup.sk

The polarity of the stationary phase influences the elution order. On non-polar columns, the boiling point of the isomers is the primary determinant of retention time. Conversely, on polar stationary phases like Carbowax 20M, the polarity of the isomers, which decreases as the double bond moves towards the center of the carbon chain, plays a more significant role. vurup.sk Two-dimensional gas chromatography (GCxGC) coupled with a soft ionization technique like photoionization time-of-flight mass spectrometry (PI-TOFMS) offers enhanced separation and identification capabilities for complex olefin mixtures like commercial dodecenes. nih.gov This powerful combination allows for the grouping of congeners by carbon chain length and double bond equivalent. nih.gov

For the analysis of organochlorine compounds, GC is often coupled with detectors like mass spectrometry (GC-MS) or an electron capture detector (GC-ECD) for high sensitivity and specificity. acs.organalytice.com

Typical GC Conditions for Alkene Isomer Analysis:

| Parameter | Condition 1 (High-Resolution Alkene Separation) | Condition 2 (General Organochlorine Analysis) |

|---|---|---|

| Column | 300 m Carbowax 20M capillary column | DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25-µm film) |

| Carrier Gas | Nitrogen (N₂) at 0.15 MPa | Helium |

| Column Temperature | 96 °C (Isothermal) | Temperature program: 100 °C (hold 2 min), ramp 8 °C/min to 280 °C (hold 5 min) |

| Injector Temperature | Not specified, typically 250 °C | 280 °C (Splitless mode) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

High-Performance Liquid Chromatography (HPLC)

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is advantageous for analytes that are not volatile or are thermally unstable. advancechemjournal.com For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. advancechemjournal.commoravek.com

In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. moravek.comglsciencesinc.com Non-polar compounds like this compound will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. moravek.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. moravek.com

Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase (e.g., hexane), can also be employed. advancechemjournal.comwikipedia.org In this mode, separation is based on the analyte's polar interactions with the stationary phase. wikipedia.org

Research Findings: The choice of solvent in HPLC is critical for achieving good separation. phenomenex.com For non-polar molecules, solvents like acetonitrile are often preferred. phenomenex.com The composition of the mobile phase, including the ratio of organic solvent to water and the pH, can be adjusted to optimize the separation of compounds with varying polarities. moravek.com

HPLC System Parameters for this compound Analysis (Conceptual):

| Parameter | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane) | Silica or Diol |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Isopropanol |

| Detector | UV (at low wavelength, if chromophore present) or Refractive Index (RI) | UV (at low wavelength, if chromophore present) or Refractive Index (RI) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

Titrimetric Methods for Quantitative Analysis (e.g., degree of succinylation, chloride content)

Titrimetric methods are classical analytical techniques that provide accurate and precise quantitative information about a substance. For this compound and its derivatives, these methods are particularly useful for determining key parameters like chloride content and the degree of succinylation in derivatives such as dodecenyl succinic anhydride (B1165640) (DDSA).

Chloride Content Determination: The chloride in an organic compound like this compound must first be converted to an ionic chloride form. This is often achieved through combustion in an oxygen-filled flask (Schoniger combustion) or by other wet chemical methods. dtic.mil Once converted, the chloride ion can be titrated. A common method is argentometric titration, where a standard solution of silver nitrate (B79036) (AgNO₃) is used as the titrant. dtic.milca.gov The endpoint can be detected potentiometrically using a silver electrode or with an adsorption indicator like dichlorofluorescein. dtic.milca.gov ASTM D4929 outlines a standard test method for determining organic chloride in crude oil, which involves reduction followed by potentiometric titration. srainstruments.com

Degree of Succinylation: For derivatives like dodecenyl succinic anhydride (DDSA), which is formed by the reaction of this compound's corresponding alkene with maleic anhydride, determining the degree of succinylation is crucial. This parameter reflects the extent to which the succinic anhydride moiety has been attached to the dodecenyl chain. Potentiometric and conductometric titrations are effective for quantifying the carboxylic acid groups introduced by succinylation. mdpi.comdiva-portal.org By titrating the sample with a standard base like sodium hydroxide (B78521) (NaOH), the amount of acid, and thus the degree of succinylation, can be determined. mdpi.com Some studies have used polyelectrolyte titrations to determine the charge ratios between amine and carboxylate groups in succinylated polymers, which is analogous to determining the degree of succinylation. mdpi.com

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique for determining the elemental composition (e.g., percentage of carbon, hydrogen, chlorine) of a pure compound. For this compound (C₁₂H₂₃Cl), this method can verify its empirical formula.

The most common method for elemental analysis is combustion analysis. analytik-jena.comanalytik-jena.com A weighed sample of the compound is burned in a stream of oxygen at high temperatures (typically 1000-1800 °C). analytik-jena.compearson.com The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. pearson.comcrunchchemistry.co.uk The chlorine is converted to hydrogen chloride (HCl), which is then absorbed and quantified, often by coulometric titration. analytik-jena.com From the masses of these products, the mass percentages of carbon, hydrogen, and chlorine in the original sample can be calculated. chemteam.info Modern elemental analyzers automate this process, providing rapid and accurate results for C, H, N, S, and halogens. analytik-jena.comanalytik-jena.com

Theoretical Elemental Composition of this compound (C₁₂H₂₃Cl):

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 71.08% |

| Hydrogen (H) | 1.008 | 23 | 23.184 | 11.44% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.48% |

| Total | 202.769 | 100.00% |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For this compound, derivatization can be employed to improve its volatility, thermal stability, or detectability for GC or HPLC analysis. sigmaaldrich.com

For Gas Chromatography (GC): While this compound is volatile, derivatization can be useful for its derivatives or for trace analysis. Alkylation, the replacement of an active hydrogen with an alkyl group, is a common derivatization technique. nih.govlibretexts.org For example, if this compound were to be converted to an alcohol or carboxylic acid, these functional groups could be derivatized. Alcohols, amines, and carboxylic acids can be converted into more volatile and less polar silyl (B83357) ethers or esters. sigmaaldrich.com Alkyl halides themselves can be used as derivatizing agents (alkylation) for acidic compounds. nih.gov For instance, benzyl (B1604629) bromide has been used to derivatize long-chain perfluorinated acids to form esters, enhancing their suitability for GC/MS analysis. researchgate.netresearch-solution.com This principle could be applied to derivatives of this compound.

For High-Performance Liquid Chromatography (HPLC): Derivatization in HPLC is often performed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. This is particularly useful if the original compound lacks a strong UV-absorbing group. For instance, benzyl halides have been derivatized with reagents like 1-(4-nitrophenyl)piperazine (B103982) to create derivatives that absorb strongly in the near-visible range, minimizing matrix interference. rsc.org While this compound has a double bond which provides some UV absorbance at low wavelengths, derivatization could significantly enhance sensitivity for trace-level detection.

Theoretical and Computational Chemistry Studies of Dodecenyl Chloride

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of chemical reactions. rsc.org These methods allow for the theoretical exploration of reaction pathways, including the identification and characterization of transient structures known as transition states. researchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can gain insights into the feasibility and kinetics of various chemical transformations. mdpi.comchemrxiv.org

For reactions involving organochlorides like dodecenyl chloride, quantum chemical methods can be employed to study reaction mechanisms such as nucleophilic substitution (SN2). nih.gov For instance, in a typical SN2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine, leading to a single transition state where the new bond is forming concurrently with the breaking of the carbon-chlorine bond. nih.gov Computational studies can model this process, providing data on the geometry and energy of the reactants, transition state, and products. mdpi.comchemrxiv.org

The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. mdpi.com Methods like Coupled-Cluster Singles and Doubles (CCSD) and Density Functional Theory (DFT) are often used to achieve a balance between computational cost and accuracy. mdpi.commdpi.com For example, in studying the reaction of a chemi-ion with nitrogen dioxide, researchers used CCSD to locate transition states and calculate activation energies. mdpi.com The calculated imaginary frequency of the transition state provides confirmation of its identity as a true saddle point on the PES. mdpi.com

Table 6.1.1: Representative Data from Quantum Chemical Calculations of a Hypothetical Reaction

| Parameter | Reactant (this compound) | Transition State | Product |

| Relative Energy (kcal/mol) | 0.00 | 15.2 | -5.8 |

| C-Cl Bond Length (Å) | 1.80 | 2.25 | - |

| C-Nucleophile Bond Length (Å) | - | 2.10 | 1.45 |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

This table presents hypothetical data for illustrative purposes, demonstrating the types of parameters obtained from quantum chemical calculations of a reaction involving this compound.

These theoretical investigations are crucial for understanding the reactivity of this compound and predicting its behavior in various chemical environments, guiding experimental work and the development of new synthetic methods. rsc.org

Molecular Dynamics Simulations of this compound Interactions and Conformations

For a molecule like this compound, MD simulations can reveal how its long hydrocarbon tail and polar chloride head interact with other molecules, such as solvents or other reactants. mdpi.com The simulations can track the conformational ensemble of the dodecenyl chain, showing how it flexes and folds, which can be crucial for its reactivity and physical properties. biorxiv.org

Key analyses in MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average distance between the atoms of the simulated structure and a reference structure, indicating the stability of the simulation. dovepress.com RMSF, on the other hand, quantifies the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. dovepress.com

Table 6.2.1: Key Parameters from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time the molecular system was simulated. |

| Temperature | 298 K | The temperature at which the simulation was conducted. |

| Pressure | 1 atm | The pressure at which the simulation was conducted. |

| Average RMSD | 2.5 Å | Indicates the overall structural deviation from the initial conformation. |

| Peak RMSF | 4.0 Å (terminal CH₃) | Highlights the most flexible region of the dodecenyl chain. |

This table presents hypothetical data from an MD simulation to illustrate the insights that can be gained about the dynamics of this compound.

Furthermore, MD simulations can be used to study the interaction of this compound with surfaces or within larger molecular assemblies. mdpi.com For instance, simulations could model the adsorption of this compound onto a catalytic surface, providing insights into the initial steps of a heterogeneous catalytic reaction. rsc.org The information gleaned from these simulations is valuable for understanding the molecule's behavior at a microscopic level. nih.gov

Density Functional Theory (DFT) Applications in Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. solubilityofthings.comresearchgate.net DFT methods are widely used to predict various molecular properties, including geometric structures, stability, and chemical reactivity. mdpi.comnih.gov

At the heart of DFT are the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. solubilityofthings.com This allows for the calculation of molecular energies and other properties with a reduced computational cost compared to traditional wavefunction-based methods. solubilityofthings.com

For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Vibrational Frequencies: Predict the infrared spectrum and confirm that an optimized structure corresponds to a true energy minimum. mdpi.com

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and atomic charges. nih.gov These properties are crucial for understanding a molecule's reactivity.

Predict Reactivity Descriptors: Concepts like chemical potential, hardness, and the Fukui function can be calculated to identify the most reactive sites within the molecule. mdpi.com

Table 6.3.1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | -X.XXXX | A measure of the molecule's stability. |

| HOMO-LUMO Gap (eV) | Y.YY | Relates to the molecule's electronic excitability and kinetic stability. |

| Dipole Moment (Debye) | Z.ZZ | Indicates the polarity of the molecule. |

| Mulliken Charge on Cl | -0.25 e | Suggests the partial negative charge on the chlorine atom, a potential site for electrophilic attack. |

This table provides illustrative examples of the types of data that can be obtained from DFT calculations on this compound.

The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of DFT calculations. mdpi.comsolubilityofthings.com By leveraging DFT, researchers can gain a deep understanding of the intrinsic properties of this compound, which is fundamental for predicting its behavior in chemical reactions and for the design of new materials. nih.gov

Computational Modeling of Catalytic Processes Involving Dodecenyl Compounds

Computational modeling has emerged as a vital tool in the field of catalysis, providing molecular-level insights into reaction mechanisms and guiding the design of more efficient catalysts. schrodinger.comnih.gov These models can be used to study both homogeneous and heterogeneous catalytic processes involving compounds like this compound. rsc.org

The primary goals of modeling catalytic reactions are to:

Elucidate Reaction Mechanisms: Identify the elementary steps of a catalytic cycle, including the structures of intermediates and transition states. rsc.org

Predict Catalyst Activity and Selectivity: Understand why certain catalysts are more effective than others and predict how modifications to the catalyst or reaction conditions will affect the outcome. nih.gov

Screen Potential Catalysts: Computationally evaluate a large number of potential catalysts to identify promising candidates for experimental investigation. nih.gov

A common approach is to use quantum mechanics (QM) methods, such as DFT, to model the active site of the catalyst and its interaction with the reactant molecules. rsc.org For larger systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed, where the reactive center is treated with a high level of QM theory, and the surrounding environment is modeled using more computationally efficient molecular mechanics force fields. rsc.org

Table 6.4.1: Hypothetical Energy Profile for a Catalyzed Reaction of a Dodecenyl Compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactant + Catalyst | 0.0 |

| 2 | Reactant-Catalyst Complex | -5.2 |

| 3 | Transition State 1 | +12.5 |

| 4 | Intermediate | -10.8 |

| 5 | Transition State 2 | +8.3 |

| 6 | Product-Catalyst Complex | -15.1 |

| 7 | Product + Catalyst | -3.4 |

This table illustrates a hypothetical reaction energy profile for a catalytic process involving a dodecenyl compound, as could be determined through computational modeling.

The insights gained from these computational studies can help in understanding and mitigating catalyst deactivation processes, such as poisoning or coking. ammoniaknowhow.com By modeling the interaction of poisons with the catalyst surface, for example, researchers can devise strategies to improve catalyst longevity. ammoniaknowhow.com Ultimately, computational modeling accelerates the development of novel and improved catalytic processes for the transformation of dodecenyl compounds. schrodinger.commeta.com

In Silico Design and Screening of Novel this compound Derivatives

In silico methods, which are computational approaches, are increasingly used in the early stages of chemical research to design and screen novel molecules with desired properties. This is particularly relevant for the development of new this compound derivatives that may have applications in various fields, such as materials science or as intermediates in the synthesis of pharmaceuticals or agrochemicals. nih.govgoogle.com

The process of in silico design and screening typically involves several steps:

Library Generation: A virtual library of this compound derivatives is created by systematically modifying the parent structure. This could involve changing the position of the double bond, adding functional groups, or altering the chain length.

Property Prediction: Computational models, often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) principles, are used to predict the properties of the designed molecules. These properties could include physical characteristics like boiling point and solubility, or more complex attributes like potential biological activity or reactivity. researchgate.net

Virtual Screening: The virtual library is then screened to identify candidates that meet a predefined set of criteria. This process can significantly narrow down the number of compounds that need to be synthesized and tested experimentally. nih.gov

Lead Optimization: Promising candidates from the virtual screen can be further optimized in silico to enhance their desired properties and minimize potential undesirable characteristics. nih.gov

Table 6.5.1: Hypothetical In Silico Screening of this compound Derivatives

| Derivative | Predicted Property 1 (e.g., Reactivity Score) | Predicted Property 2 (e.g., Desirability Index) | Pass/Fail |

| Parent this compound | 5.6 | 0.65 | - |

| Derivative A | 7.2 | 0.85 | Pass |

| Derivative B | 4.8 | 0.50 | Fail |

| Derivative C | 6.9 | 0.92 | Pass |

| Derivative D | 8.1 | 0.78 | Pass |

This table provides a simplified, hypothetical example of how in silico screening might be used to evaluate a small set of designed this compound derivatives based on predicted properties.

By employing these computational strategies, researchers can explore a vast chemical space more efficiently than through traditional experimental approaches alone. This accelerates the discovery and development of novel this compound derivatives with tailored functionalities. researchgate.net

Advanced Research Applications in Chemical Sciences

Role in Complex Organic Synthesis Strategies

Dodecenyl chloride serves as a crucial starting material or intermediate in the synthesis of intricate organic molecules, particularly those requiring precise stereochemical control.

This compound and its derivatives are instrumental in the stereoselective synthesis of insect sex pheromones, which are vital for pest management through biological control. researchgate.net The specific geometry of the double bond (cis or trans) is critical for the biological activity of these pheromones.

For instance, (Z)-8-dodecenyl acetate (B1210297), the sex pheromone of the oriental fruit moth (Grapholita molesta), has been synthesized from 1,1,9-trichloro-l-nonene, which can be converted to a dodecenyl precursor. lookchem.comscielo.br Similarly, (E)-3-dodecenyl acetate, a component of the sex pheromone of the sweet potato weevil (Cylas formicarius elegantulus) and the sugar beet moth (Scrobipalpa ocellatella), has been synthesized with high stereoselectivity. researchgate.netresearchgate.net One efficient, three-step synthesis of (E)-3-dodecenyl acetate involves the stereoselective formation of the E3 double bond, reduction of a carboxylic acid, and subsequent esterification of the resulting (E)-3-dodecenol intermediate. researchgate.net

The Wittig reaction is a common strategy for establishing the desired stereochemistry. researchgate.net For example, a practical synthesis of (Z)-3-dodecenyl-(E)-2-butenoate, the pheromone of the sweet potato weevil, utilizes a cis-selective Wittig reaction. researchgate.net Other synthetic routes to pheromones may involve organoborane chemistry or palladium-catalyzed coupling reactions to achieve high stereospecificity. dntb.gov.ua

Table 1: Examples of Pheromones Synthesized from Dodecenyl Precursors

| Pheromone Component | Target Insect | Key Synthetic Strategy |

| (Z)-8-Dodecenyl acetate | Oriental fruit moth (Grapholita molesta) | Synthesis from 1,1,9-trichloro-l-nonene |

| (E)-3-Dodecenyl acetate | Sweet potato weevil (Cylas formicarius elegantulus), Sugar beet moth (Scrobipalpa ocellatella) | Modified Knoevenagel condensation |

| (Z)-3-Dodecenyl-(E)-2-butenoate | Sweet potato weevil (Cylas formicarius elegantulus) | Cis-selective Wittig reaction |

| E-5-Decenyl acetate | Peach twig borer | Metathesis reaction |

This table summarizes examples of insect pheromones derived from dodecenyl precursors and highlights the key synthetic strategies employed to achieve the desired stereochemistry.

In the broader context of organic synthesis, this compound and related structures serve as valuable intermediates in multi-step reaction sequences. libretexts.orgassets-servd.host The presence of both an alkyl halide and a double bond allows for a variety of subsequent chemical transformations. The chloride can be displaced in nucleophilic substitution reactions, while the alkene can undergo addition reactions, oxidations, or metathesis. google.comchemistrysteps.com

For example, a multi-step synthesis might involve the initial formation of a carbon-carbon bond using an organometallic reagent derived from this compound, followed by modification of the double bond to introduce other functional groups. askthenerd.com The principles of retrosynthetic analysis are often applied to design these complex synthetic pathways, where the target molecule is conceptually broken down into simpler precursors, one of which could be this compound. libretexts.org

Exploration in Polymer Chemistry and Advanced Materials Science

The reactivity of the double bond and the chloride group in this compound makes it a candidate for applications in polymer chemistry, both as a monomer for polymerization and as a modifying agent for existing polymers.

This compound can be used to modify the properties of widely used polymers like polyvinyl chloride (PVC). chandra-asri.comnottingham.ac.uk The chemical modification of PVC is an active area of research aimed at improving its properties, such as thermal stability, and introducing new functionalities. researchgate.netekb.eg The chlorine atoms on the PVC backbone are susceptible to nucleophilic substitution, allowing for the grafting of molecules like this compound. researchgate.net This can alter the physical and chemical properties of the resulting polymer. mdpi.com

While direct polymerization of this compound is less common, its derivatives, such as dodecenyl succinic anhydride (B1165640) (DDSA), are used to modify biopolymers like starch. researchgate.net The long alkyl chain of the dodecenyl group introduces hydrophobicity, which can be desirable for creating materials with specific barrier properties or for applications in drug delivery. researchgate.net

Cross-linking is a crucial process for enhancing the mechanical strength and chemical resistance of polymers by forming a three-dimensional network structure. researchgate.net Molecules with multiple reactive sites can act as cross-linking agents. samwonchem.com While this compound itself has one primary reactive site for substitution and a double bond that can participate in certain polymerization reactions, multifunctional derivatives of dodecene are more commonly employed as cross-linking agents.

For example, dodecenyl succinic anhydride (DDSA) has been investigated as a cross-linking agent for epoxidized natural rubber. researchgate.net The anhydride group reacts with the epoxy groups on the rubber, forming covalent bonds that create a polymer network. researchgate.net The efficiency of this cross-linking can be studied using techniques like differential scanning calorimetry and infrared spectroscopy. researchgate.net The degree of cross-linking is influenced by the structure and reactivity of the cross-linking agent. conicet.gov.ar

Catalytic Transformations Involving this compound as a Substrate

This compound can serve as a substrate in various catalytic reactions, enabling its conversion into other valuable chemical compounds. The presence of both a C-Cl bond and a C=C double bond offers multiple avenues for catalytic functionalization.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. This compound could potentially be used as the electrophilic partner in these reactions, coupling with a wide range of organometallic reagents.

Furthermore, recent advancements have shown that chlorine-containing waste, including chlorinated polymers like PVC, can be valorized through tandem catalysis to act as chlorination reagents for arenes. nih.govepfl.ch This process involves the catalytic release of chlorine from the waste material and its subsequent transfer to a new substrate. nih.gov While not a direct transformation of this compound itself, this illustrates the catalytic potential of C-Cl bonds in organic molecules.

Catalytic methods for the bromochlorination of alkenes have also been developed, using a Lewis base catalyst to activate a chloride source. nih.gov Such reactions could be applied to the double bond of a dodecenyl derivative, leading to vicinal dihalides which are themselves versatile synthetic intermediates. nih.gov

Investigations into Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.com this compound, as an alkyl halide, can participate in various C-C bond-forming reactions, particularly in the realm of cross-coupling reactions. wikipedia.org These reactions typically involve the metal-catalyzed coupling of an organometallic reagent with an organic halide. wikipedia.orgsigmaaldrich.com